(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclo[3.2.1]octane core, which is substituted with a phenyl group and a di-o-tolylmethyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the azabicyclo[3.2.1]octane core is alkylated with a phenyl group using a Lewis acid catalyst.
Attachment of the Di-o-tolylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the azabicyclo[3.2.1]octane core is reacted with a di-o-tolylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or di-o-tolylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,3r,5S)-8-(di-p-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with p-tolyl groups instead of o-tolyl groups.
(1R,3r,5S)-8-(di-m-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with m-tolyl groups instead of o-tolyl groups.
Uniqueness
The uniqueness of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol lies in its specific stereochemistry and the presence of the di-o-tolylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C28H31NO |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(1S,5R)-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3/t23-,24+,28? |
InChI Key |
LOSJNRBXNQTUNT-XUEDKKMFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N3[C@@H]4CC[C@H]3CC(C4)(C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.